Triolein-d5

LC-MS/MS Ion Suppression Stable Isotope Labeling

Triolein-d5 (CAS 60892-83-3) is a deuterium-labeled isotopologue of triolein, a symmetrical triacylglycerol (TAG). It is chemically defined as 1,2,3-trioleoyl glycerol-d5, featuring five deuterium substitutions on the glycerol backbone.

Molecular Formula C57H104O6
Molecular Weight 890.5 g/mol
Cat. No. B15143827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriolein-d5
Molecular FormulaC57H104O6
Molecular Weight890.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D
InChIKeyPHYFQTYBJUILEZ-JXYOTKSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triolein-d5: A Deuterated Triglyceride Internal Standard for LC-MS Quantification in Complex Biological Matrices


Triolein-d5 (CAS 60892-83-3) is a deuterium-labeled isotopologue of triolein, a symmetrical triacylglycerol (TAG) . It is chemically defined as 1,2,3-trioleoyl glycerol-d5, featuring five deuterium substitutions on the glycerol backbone . This stable isotope-labeled (SIL) compound is a critical analytical tool for correcting matrix effects and instrumental variability in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. Its primary application is as an internal standard (IS) for the accurate quantification of triolein in complex samples, including biological fluids, tissues, and lipidomics studies, thereby ensuring the precision and accuracy required for robust scientific conclusions [2].

The Critical Role of Isotopic Fidelity in Triolein-d5 for Quantitative Accuracy Over Non-Labeled and Alternative-Labeled Standards


In LC-MS/MS quantification, the internal standard (IS) must perfectly mimic the analyte's physicochemical behavior—particularly its ionization efficiency and chromatographic retention time—to effectively correct for matrix-induced signal suppression or enhancement [1]. While structural analogues and unlabeled standards fail to co-elute or ionize identically under changing matrix conditions, a properly designed isotopically labeled internal standard (SIL-IS) offers the highest potential for accurate correction [2]. However, not all SIL-IS are equivalent. Deuterium (²H) labeling, as in Triolein-d5, is a cost-effective and widely accessible method compared to 13C or 15N labeling, but it introduces a measurable isotopic effect [3]. This effect can manifest as a slight shift in retention time relative to the unlabeled analyte, a phenomenon that is more pronounced with UPLC's high-resolution separations and can lead to differential matrix effects if the shift causes the IS and analyte to experience distinct ion suppression environments [4]. The selection of Triolein-d5 over a generic alternative or a more expensive 13C-labeled triolein (which typically shows near-perfect co-elution) represents a strategic trade-off between cost, availability, and analytical performance. The quantitative evidence below demonstrates the specific performance characteristics of Triolein-d5 and its class, which are essential for justifying its use in validated methods versus alternative approaches [5].

Quantitative Performance Differentiation of Triolein-d5 Against In-Class Alternatives for Analytical Method Validation


Co-Elution and Ion Suppression Correction: Triolein-d5 vs. Hypothetical 13C-Labeled Triolein Standard

In UPLC-MS/MS assays, 13C-labeled internal standards demonstrate superior performance over deuterium-labeled standards by co-eluting with the analyte, thereby minimizing differential ion suppression effects. A study comparing ²H- and 13C-labeled IS for amphetamines found that the 13C-labeled IS co-eluted with the analyte under various chromatographic conditions, whereas the ²H-labeled IS was slightly separated [1]. This separation with a ²H-IS can lead to the internal standard and analyte experiencing different matrix effects, reducing quantitative accuracy. While direct data for Triolein-d5 is unavailable, this class-level inference suggests that for critical applications where co-elution is paramount, a 13C-labeled triglyceride internal standard (e.g., Triolein-13C3) may offer better correction for ion suppression compared to Triolein-d5 .

LC-MS/MS Ion Suppression Stable Isotope Labeling Triglyceride Quantification

Cost and Supply Chain Reliability: Triolein-d5 vs. 13C-Labeled Triglyceride Standards

A key differentiator for Triolein-d5 is its commercial availability and cost-effectiveness compared to 13C-labeled alternatives. While 13C-labeled internal standards are acknowledged to provide superior analytical performance due to better co-elution, their commercial availability remains limited and they are significantly more expensive to synthesize [1]. Triolein-d5 is widely offered by multiple reputable vendors at competitive price points, ensuring a reliable supply chain for routine and high-throughput analytical workflows [2]. This accessibility makes deuterated standards the default choice in many validated methods where the slight performance trade-off is acceptable.

Analytical Standards Procurement Cost-Efficiency Supply Chain

Deuterium Exchange and Long-Term Stability: Triolein-d5 vs. Unlabeled Triolein

A known limitation of deuterated internal standards is the potential for hydrogen-deuterium exchange, which can compromise the accuracy of quantification over time, particularly in protic solvents or under certain pH conditions [1]. While specific exchange rate data for Triolein-d5 is not publicly available, the deuterium atoms are located on the glycerol backbone . The stability of these positions is a function of the specific chemical environment. In contrast, the unlabeled analyte, Triolein, does not face this issue of isotopic integrity. Users must validate the stability of Triolein-d5 in their specific sample preparation and storage conditions to ensure long-term assay accuracy, a concern mitigated with 13C-labeled standards where the label is more chemically inert [1].

Isotopic Stability Hydrogen-Deuterium Exchange Long-Term Storage

Method Precision: Triolein-d5 vs. Alternative Normalization Strategies in Lipidomics

In untargeted lipidomics, the use of a deuterated internal standard mixture has been shown to reduce the coefficient of variation (CV%) for lipid quantification compared to normalization using total ion count [1]. While a direct head-to-head comparison for Triolein-d5 is not available, this class-level evidence supports the use of deuterated standards to improve data precision. The study demonstrated that a biologically generated 13C-labeled internal standard mixture provided a more significant reduction in CV% than a commercially available deuterated mixture, highlighting the performance hierarchy [1].

Lipidomics Normalization Precision Coefficient of Variation

Procurement-Driven Application Scenarios for Triolein-d5 in Bioanalysis and Lipidomics


Routine Quantification of Triolein in Biological Matrices via LC-MS/MS

In high-throughput bioanalytical laboratories, Triolein-d5 serves as a cost-effective and reliable internal standard for the daily quantification of triolein in plasma, serum, or tissue extracts. Its widespread commercial availability ensures uninterrupted workflow [1]. While a 13C-labeled IS might offer slightly better co-elution and ion suppression correction [2], the economic advantage and established use of Triolein-d5 make it the standard choice for methods where the validated assay precision meets regulatory requirements. This scenario leverages the evidence on cost and availability from Section 3.

Method Development and Validation for Regulatory Submission in Food or Pharmaceutical Analysis

For developing a quantitative method intended for regulatory submission (e.g., FDA, EMA) to measure triolein in a food product or pharmaceutical formulation, Triolein-d5 is a suitable internal standard. Its use aligns with guidance recommending stable isotope-labeled IS to correct for matrix effects [3]. The method development and validation process will establish the assay's precision and accuracy using this standard, which is critical for demonstrating the robustness of the analytical procedure. This scenario directly addresses the need for a verifiable, stable isotope-labeled standard as highlighted in Section 2 and Section 3.

Lipidomics Studies Focused on Triglyceride Metabolism in Disease Models

In a targeted or untargeted lipidomics study investigating the role of specific triglycerides like triolein in metabolic diseases (e.g., obesity, diabetes), Triolein-d5 is used for relative or absolute quantification [4]. Its inclusion as an internal standard in a lipidomics panel helps to normalize for instrument and sample preparation variability, leading to more precise biological conclusions, as supported by the evidence on normalization efficiency in Section 3 [5]. While a more comprehensive 13C-labeled mixture might offer superior normalization, Triolein-d5 provides a necessary and practical level of correction for many research applications.

Calibration of Analytical Standards for Lipid Profiling in Quality Control

In industrial quality control (QC) settings for oils, fats, or lipid-containing products, Triolein-d5 can be used to create a precise calibration curve for quantifying triolein content . The deuterated standard is spiked into calibration standards and QC samples at a known concentration, enabling the correction of any fluctuations in instrument response. This ensures the accuracy and reproducibility of QC data, which is essential for batch release and product consistency. This application stems directly from the compound's primary intended use as a quantitative internal standard.

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